molecular formula C14H15N3O B12478467 (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene

(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene

Cat. No.: B12478467
M. Wt: 241.29 g/mol
InChI Key: MLBJCWMBHRMYMV-UHFFFAOYSA-N
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Description

(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is a synthetic organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amino group (-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene typically involves the reaction of 4-phenoxyaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:

    Temperature: Controlled to prevent decomposition of intermediates.

    Solvent: Commonly used solvents include ethanol or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenoxyphenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or alkylated phenoxyphenyl derivatives.

Scientific Research Applications

(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include:

    Enzyme Inhibition: Blocking the active site of enzymes.

    Receptor Modulation: Altering receptor activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-3,3-dimethyl-1-(4-methoxyphenyl)triaz-1-ene
  • (1E)-3,3-dimethyl-1-(4-chlorophenyl)triaz-1-ene
  • (1E)-3,3-dimethyl-1-(4-nitrophenyl)triaz-1-ene

Uniqueness

(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications. The phenoxy group can participate in additional interactions, making this compound more versatile compared to its analogs.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-methyl-N-[(4-phenoxyphenyl)diazenyl]methanamine

InChI

InChI=1S/C14H15N3O/c1-17(2)16-15-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

MLBJCWMBHRMYMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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